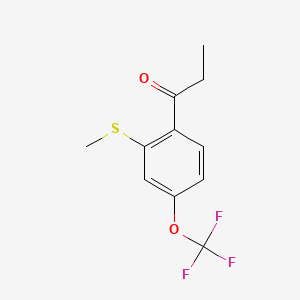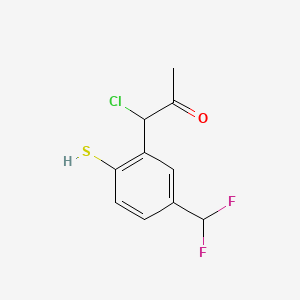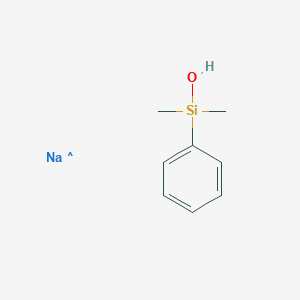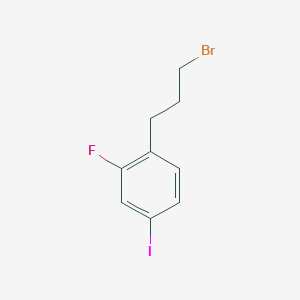
1-(3-Bromopropyl)-2-fluoro-4-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-2-fluoro-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromopropyl, fluoro, and iodo groups
Méthodes De Préparation
The synthesis of 1-(3-Bromopropyl)-2-fluoro-4-iodobenzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure the efficient synthesis of the compound. The choice of solvents, temperature, and reaction time are critical factors that influence the overall yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(3-Bromopropyl)-2-fluoro-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes.
Coupling Reactions: The fluoro and iodo groups can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex aromatic compounds.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-2-fluoro-4-iodobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical transformations.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-2-fluoro-4-iodobenzene involves its ability to participate in various chemical reactions. The presence of multiple halogen atoms allows for selective activation and functionalization of the benzene ring. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
Comparaison Avec Des Composés Similaires
1-(3-Bromopropyl)-2-fluoro-4-iodobenzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-3-chloropropane: Used in the preparation of pharmaceuticals and as a phase separation reagent.
1-Bromo-3-phenylpropane: Utilized in the synthesis of antibacterial agents and MAO-B inhibitors.
Propriétés
Formule moléculaire |
C9H9BrFI |
|---|---|
Poids moléculaire |
342.97 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-2-fluoro-4-iodobenzene |
InChI |
InChI=1S/C9H9BrFI/c10-5-1-2-7-3-4-8(12)6-9(7)11/h3-4,6H,1-2,5H2 |
Clé InChI |
QXYQFJWMFDOFLY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1I)F)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



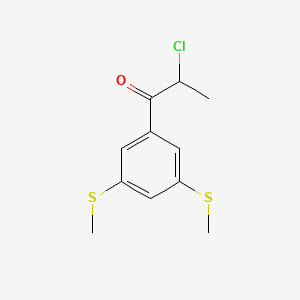

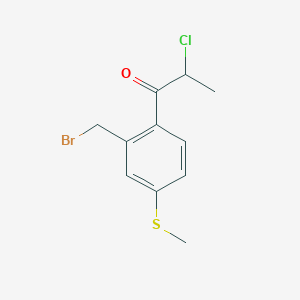
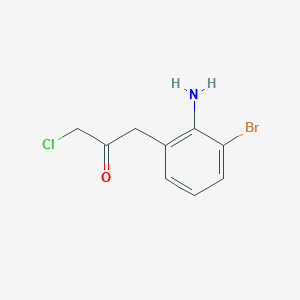
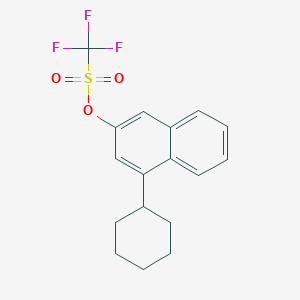
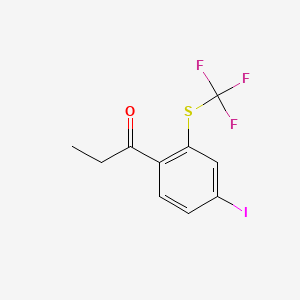
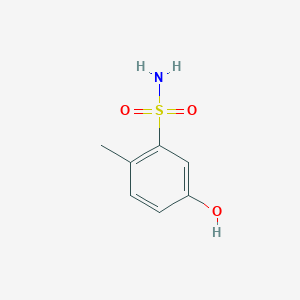
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-1,2,3-triazol-1-ylmethyl)-](/img/structure/B14052163.png)
